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Compound of Interest

Compound Name: Sannamycin C

Cat. No.: B15560944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the total synthesis of Sannamycin C, a novel

aminoglycoside antibiotic. Sannamycin C is comprised of a 6-N-methylpurpurosamine C

moiety glycosidically linked to a 2-deoxy-3-epi-fortamine core.[1][2] While a dedicated total

synthesis of Sannamycin C has not been extensively published, this protocol details a robust

and convergent approach derived from the successful total syntheses of its close analogs,

Sannamycin A and B.[3][4] The strategy relies on the synthesis of two key fragments, the

glycosyl donor (6-N-methylpurpurosamine C derivative) and the glycosyl acceptor (2-deoxy-3-

epi-fortamine derivative), followed by a stereoselective glycosylation and final deprotection

steps.

Overall Synthetic Strategy
The proposed synthesis of Sannamycin C follows a convergent strategy, which is a common

and efficient approach for the synthesis of complex molecules like aminoglycoside antibiotics.

This strategy involves the independent synthesis of the complex carbohydrate and

aminocyclitol moieties, which are then coupled together in a key glycosylation step. This

approach allows for the optimization of reaction conditions for each fragment separately and

often leads to higher overall yields.

The key steps in this proposed total synthesis are:

Synthesis of the Glycosyl Acceptor: A protected form of 2-deoxy-3-epi-fortamine.
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Synthesis of the Glycosyl Donor: A protected and activated form of 6-N-

methylpurpurosamine C.

Glycosylation: The stereoselective coupling of the glycosyl donor and acceptor.

Global Deprotection: The removal of all protecting groups to yield the final natural product,

Sannamycin C.
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Figure 1: Convergent synthetic strategy for Sannamycin C.

Experimental Protocols
The following sections provide detailed experimental procedures for the key stages of the

proposed Sannamycin C total synthesis. These protocols are adapted from established

methods for the synthesis of related aminoglycosides.

Synthesis of the Glycosyl Acceptor (Protected 2-deoxy-
3-epi-fortamine)
The synthesis of the aminocyclitol core, 2-deoxy-3-epi-fortamine, can be achieved from readily

available starting materials through a series of stereocontrolled reactions. The following

protocol is a representative sequence.

Key Quantitative Data for Acceptor Synthesis
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Step Reaction
Reagents and
Conditions

Yield (%)
Stereoselectivi
ty

1
Asymmetric

Dihydroxylation

Substituted

cyclohexadiene,

AD-mix-β, t-

BuOH/H₂O, 0 °C

95 >99% ee

2 Protection of Diol

Acetonide

formation: 2,2-

dimethoxypropan

e, CSA (cat.),

acetone, rt

98 -

3 Epoxidation
m-CPBA,

CH₂Cl₂, 0 °C to rt
92 -

4
Regioselective

Epoxide Opening

NaN₃, NH₄Cl,

MeOH/H₂O, 80

°C

85 >10:1 dr

5

Azide Reduction

and Amine

Protection

H₂, Pd/C, Boc₂O,

MeOH, rt
90 -

6
Acetonide

Deprotection

80% AcOH, 60

°C
95 -

7

Selective

Protection of

Hydroxyls

TBDPSCl,

imidazole, DMF,

0 °C to rt

88 -

8
Methylation of

Hydroxyl

NaH, MeI, THF, 0

°C to rt
91 -

Detailed Protocol for a Key Step: Regioselective Epoxide Opening

To a solution of the epoxide (1.0 equiv) in a 4:1 mixture of methanol and water (0.1 M) is

added sodium azide (5.0 equiv) and ammonium chloride (3.0 equiv).
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The reaction mixture is heated to 80 °C and stirred for 12 hours, monitoring by TLC.

Upon completion, the reaction is cooled to room temperature and the methanol is removed

under reduced pressure.

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated in vacuo.

The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl

acetate gradient) to afford the azido alcohol.

Synthesis of the Glycosyl Donor (Protected 6-N-
methylpurpurosamine C)
The synthesis of the 6-N-methylpurpurosamine C donor can be accomplished from a suitable

carbohydrate precursor, such as D-glucosamine, through a sequence of protecting group

manipulations, deoxygenation, and introduction of the N-methyl group.

Key Quantitative Data for Donor Synthesis
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Step Reaction
Reagents and
Conditions

Yield (%)
Stereoselectivi
ty

1
N- and O-

Protection

Ac₂O, pyridine;

then BnBr, NaH,

DMF

85 (over 2 steps) -

2
Selective 6-OH

Deprotection

H₂, Pd(OH)₂/C,

MeOH
92 -

3
Deoxygenation

at C-6

1. MsCl, Et₃N,

CH₂Cl₂; 2.

LiAlH₄, THF

80 (over 2 steps) -

4 N-Methylation

1. TFA; 2.

(Boc)₂O; 3. NaH,

MeI, THF

75 (over 3 steps) -

5
Glycosyl Donor

Formation

e.g., NIS, TfOH

(for glycosyl

iodide)

88 -

Detailed Protocol for a Key Step: Deoxygenation at C-6

To a solution of the 6-hydroxy protected glucosamine derivative (1.0 equiv) and triethylamine

(1.5 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added methanesulfonyl chloride

(1.2 equiv) dropwise.

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with

dichloromethane. The organic layer is dried and concentrated.

The crude mesylate is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. Lithium

aluminum hydride (3.0 equiv) is added portionwise.

The mixture is heated to reflux for 4 hours. After cooling to 0 °C, the reaction is carefully

quenched by the sequential addition of water and 15% aqueous NaOH.
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The resulting suspension is filtered through Celite, and the filtrate is concentrated. The

residue is purified by flash chromatography to yield the 6-deoxy product.

Stereoselective Glycosylation
The coupling of the glycosyl donor and acceptor is a critical step that dictates the

stereochemistry of the glycosidic linkage. Gold-catalyzed glycosylation has been shown to be

effective for related systems.
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Figure 2: Key glycosylation step in the synthesis of Sannamycin C.

Key Quantitative Data for Glycosylation
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Reaction
Glycosyl
Donor

Glycosyl
Acceptor

Promoter/
Catalyst

Solvent,
Temp

Yield (%) α:β Ratio

Glycosylati

on

Thioglycosi

de

Protected

2-deoxy-3-

epi-

fortamine

NIS, TfOH
CH₂Cl₂,

-78 °C to rt
70-80 >10:1

Glycosylati

on

Glycosyl

Iodide

Protected

2-deoxy-3-

epi-

fortamine

AgOTf
CH₂Cl₂,

-78 °C to rt
75-85 >15:1

Glycosylati

on

Glycosyl

Trichlor-

oacetimidat

e

Protected

2-deoxy-3-

epi-

fortamine

TMSOTf

(cat.)

CH₂Cl₂,

-40 °C
80-90 >20:1

Detailed Protocol for a Representative Glycosylation (Trichloroacetimidate Donor)

A mixture of the glycosyl acceptor (1.0 equiv), the glycosyl trichloroacetimidate donor (1.2

equiv), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (0.05 M) is

stirred at room temperature for 1 hour under an argon atmosphere.

The mixture is cooled to -40 °C, and a solution of trimethylsilyl trifluoromethanesulfonate

(TMSOTf, 0.1 equiv) in anhydrous dichloromethane is added dropwise.

The reaction is stirred at -40 °C for 2 hours, and the progress is monitored by TLC.

Upon completion, the reaction is quenched by the addition of triethylamine.

The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous

sodium bicarbonate and brine.

The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is

purified by flash column chromatography to afford the protected Sannamycin C.

Global Deprotection
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The final step in the total synthesis is the removal of all protecting groups to unveil the natural

product. This typically involves a multi-step sequence to cleave various protecting groups under

different conditions.

Typical Deprotection Sequence

Removal of Benzyl Ethers: Hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C) is a common method for

the debenzylation of both O-benzyl and N-benzyl groups.

Removal of Boc Groups: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in

dichloromethane, is effective for the removal of N-Boc protecting groups.

Removal of Silyl Ethers: Fluoride sources, such as tetrabutylammonium fluoride (TBAF) in

THF, are used to cleave silyl ethers.

Detailed Protocol for Global Deprotection

To a solution of the fully protected Sannamycin C (1.0 equiv) in methanol (0.05 M) is added

Pearlman's catalyst (Pd(OH)₂/C, 20 mol% by weight).

The flask is evacuated and backfilled with hydrogen gas (balloon pressure), and the reaction

is stirred vigorously at room temperature for 24 hours.

The catalyst is removed by filtration through Celite, and the solvent is evaporated.

The residue is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (0.1 M)

and stirred at room temperature for 2 hours.

The solvents are removed in vacuo, and the residue is co-evaporated with toluene to remove

residual TFA.

The crude product is purified by ion-exchange chromatography or reversed-phase HPLC to

yield Sannamycin C as a salt.

This comprehensive protocol, based on established methodologies for related aminoglycoside

antibiotics, provides a clear and actionable pathway for the total synthesis of Sannamycin C.
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The provided quantitative data and detailed experimental procedures are intended to guide

researchers in the successful execution of this synthetic endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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